N,N-bis(trimethylsilylmethyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17988-70-4 |

|---|---|

Molecular Formula |

C10H27NSi2 |

Molecular Weight |

217.5 g/mol |

IUPAC Name |

N,N-bis(trimethylsilylmethyl)ethanamine |

InChI |

InChI=1S/C10H27NSi2/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8-10H2,1-7H3 |

InChI Key |

AOPUIYWQICJKPO-UHFFFAOYSA-N |

SMILES |

CCN(C[Si](C)(C)C)C[Si](C)(C)C |

Canonical SMILES |

CCN(C[Si](C)(C)C)C[Si](C)(C)C |

Other CAS No. |

17988-70-4 |

Synonyms |

Ethylamine, N,N-bis(trimethylsilyl)methyl]- |

Origin of Product |

United States |

Molecular Architecture and Structural Distinctions Within Silylamine Families

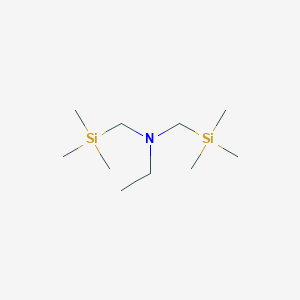

The molecular structure of N,N-bis(trimethylsilylmethyl)ethanamine is central to its chemical behavior. The molecule features a central nitrogen atom bonded to an ethyl group and two trimethylsilylmethyl groups. This arrangement places it within the category of α-silylamines, where a silicon atom is situated on the carbon atom alpha to the nitrogen.

The key structural features include:

Tetrahedral Nitrogen: The nitrogen atom adopts a trigonal pyramidal geometry, typical for a tertiary amine.

Trimethylsilylmethyl Groups: Each of these bulky groups consists of a silicon atom bonded to three methyl groups and a methylene (B1212753) bridge that connects to the central nitrogen. The presence of these sterically demanding groups significantly influences the molecule's conformational preferences and its reactivity by shielding the nitrogen's lone pair of electrons.

Silicon-Carbon and Carbon-Nitrogen Bonds: The Si-CH2 and N-CH2 bonds are defining characteristics. The electropositive nature of silicon influences the electron density of the adjacent methylene group, which in turn affects the properties of the amine.

Compared to other silylamine families, this compound exhibits important distinctions:

α-Silylamines vs. N-Silylamines: In N-silylamines (silazanes), the silicon atom is directly bonded to the nitrogen atom (Si-N bond). In contrast, this compound is an α-silylamine, with a methylene spacer between the silicon and nitrogen atoms (Si-C-N linkage). This structural difference has profound implications for their chemical stability and reactivity. The Si-N bond in N-silylamines is known to be susceptible to hydrolysis, whereas the Si-C bond in α-silylamines is generally more robust.

Steric Hindrance: The two trimethylsilylmethyl groups confer significant steric bulk around the nitrogen atom. This is in contrast to simpler silylamines like N,N-bis(trimethylsilyl)ethanamine, where the trimethylsilyl (B98337) groups are directly attached to the nitrogen, leading to a different spatial arrangement and steric environment.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17988-70-4 |

| Molecular Formula | C10H27NSi2 |

| Molecular Weight | 217.50 g/mol |

| Boiling Point | 177.5 °C at 760 mmHg |

| Density | 0.798 g/cm³ |

| Refractive Index | 1.424 |

Significance of Organosilicon Amines in Synthetic Chemistry

Organosilicon amines, as a class, are valuable reagents and intermediates in organic synthesis. Their utility stems from the unique properties imparted by the silicon atom. researchgate.net The introduction of a silyl (B83357) group into an organic molecule can significantly alter its reactivity, selectivity, and physical properties.

The significance of α-silylamines, including structures like N,N-bis(trimethylsilylmethyl)ethanamine, in synthetic chemistry includes:

Carbanion Stabilization: The silicon atom in an α-position to a carbanion can stabilize the negative charge, facilitating the formation of α-amino carbanions. These stabilized carbanions are useful nucleophiles for the formation of new carbon-carbon bonds.

Radical Intermediates: α-Silyl amines can serve as precursors to α-aminoalkyl radicals through single-electron transfer processes. researchgate.net These radicals are valuable intermediates for constructing complex nitrogen-containing molecules.

Protecting Groups: While the Si-C bond is relatively stable, the silyl group can be cleaved under specific conditions, allowing for its use as a protecting group for amines in multi-step syntheses.

Modification of Basicity: The presence of the silicon atom can influence the basicity of the amine. The electron-donating or -withdrawing nature of the silylmethyl group can subtly tune the reactivity of the nitrogen's lone pair.

Precursors to other Organosilicon Compounds: These amines can be used as building blocks for the synthesis of more complex organosilicon molecules with potential applications in materials science and medicinal chemistry.

While specific, extensively documented applications of this compound in the scientific literature are limited, its structure suggests its potential utility in reactions where a sterically hindered, moderately basic amine is required. The presence of two reactive trimethylsilylmethyl moieties could also be exploited in novel synthetic transformations.

Historical Perspectives on the Development of N,n Bis Trimethylsilylmethyl Ethanamine Research Trajectories

Established Synthetic Pathways for this compound

The primary and most direct route for the synthesis of this compound involves the N-alkylation of ethylamine (B1201723) with a suitable trimethylsilylmethylating agent, typically chloromethyltrimethylsilane (B1583789). This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of ethylamine attacks the electrophilic carbon of the chloromethyltrimethylsilane, displacing the chloride ion.

The reaction can be represented by the following general scheme:

Step 1: Monoalkylation CH₃CH₂NH₂ + (CH₃)₃SiCH₂Cl → [CH₃CH₂NH₂(CH₂Si(CH₃)₃)]⁺Cl⁻ [CH₃CH₂NH₂(CH₂Si(CH₃)₃)]⁺Cl⁻ + CH₃CH₂NH₂ ⇌ CH₃CH₂NH(CH₂Si(CH₃)₃) + [CH₃CH₂NH₃]⁺Cl⁻

Step 2: Dialkylation CH₃CH₂NH(CH₂Si(CH₃)₃) + (CH₃)₃SiCH₂Cl → [CH₃CH₂NH(CH₂Si(CH₃)₃)₂]⁺Cl⁻ [CH₃CH₂NH(CH₂Si(CH₃)₃)₂]⁺Cl⁻ + CH₃CH₂NH₂ ⇌ CH₃CH₂N(CH₂Si(CH₃)₃)₂ + [CH₃CH₂NH₃]⁺Cl⁻

A significant challenge in this synthesis is controlling the degree of alkylation. The initially formed N-(trimethylsilylmethyl)ethanamine is also a nucleophile and can compete with the starting ethylamine for the remaining chloromethyltrimethylsilane, leading to the desired N,N-disubstituted product. However, the resulting this compound can also react further to form a quaternary ammonium (B1175870) salt, although this is generally less favorable due to increased steric hindrance.

Key to driving the reaction towards the desired product is the careful control of stoichiometric ratios and reaction conditions.

Design and Optimization of Precursor Compounds in N-Silylamine Synthesis

The successful synthesis of this compound is critically dependent on the selection and optimization of the precursor compounds and reaction parameters. The primary precursors are ethylamine and chloromethyltrimethylsilane.

Ethylamine: As the nitrogen source, ethylamine is a readily available primary amine. Its nucleophilicity is a key factor in the reaction rate.

Chloromethyltrimethylsilane: This is the electrophilic partner in the reaction. The silicon-carbon bond influences the reactivity of the C-Cl bond.

The optimization of the synthesis primarily revolves around managing the stoichiometry of the reactants. Research on the reaction of methylamine (B109427) with (chloromethyl)silanes has shown that the ratio of the amine to the silylating agent significantly impacts the product distribution. researchgate.net A lower ratio of amine to silane (B1218182) tends to favor the formation of the tertiary amine (the N,N-disubstituted product). researchgate.net Conversely, a large excess of the primary amine would favor the formation of the secondary amine (the N-monosubstituted product).

Therefore, to optimize the synthesis of this compound, a molar ratio of ethylamine to chloromethyltrimethylsilane of approximately 1:2 would be the theoretical starting point. However, in practice, a slight excess of the silylating agent might be employed to ensure complete conversion of the intermediate secondary amine. The use of a non-nucleophilic base can also be considered to neutralize the HCl formed during the reaction, thus preventing the formation of amine hydrochlorides which are less reactive.

| Precursor Compound | Role in Synthesis | Key Considerations |

| Ethylamine | Nucleophile, source of the ethyl group | Basicity and nucleophilicity drive the reaction. Stoichiometry is crucial for selectivity. |

| Chloromethyltrimethylsilane | Electrophile, source of the trimethylsilylmethyl group | Reactivity of the C-Cl bond. Steric hindrance from the trimethylsilyl (B98337) group can influence the rate of the second alkylation. |

Functional Group Interconversions and Derivatization Strategies Involving this compound

While specific literature on the functional group interconversions of this compound is not extensively detailed, its structure as a tertiary amine with two silicon-containing substituents offers potential for various chemical transformations.

Silylation Chemistry and N-Silylating Agent Applications

Although this compound itself is not a classical N-silylating agent (which typically transfer a trimethylsilyl group directly to a heteroatom), its synthesis is a key aspect of silylation chemistry, specifically the introduction of trimethylsilylmethyl groups. These groups can impart unique properties to molecules, such as increased lipophilicity and steric bulk.

The chemistry of related N-silylated compounds provides insights into potential applications. For instance, N,N-bis(silylmethyl)anilines have been synthesized and their ammonium salts prepared through alkylation. researchgate.net This suggests that this compound could undergo similar quaternization reactions.

Integration into Complex Molecular Frameworks via Reaction Cascades

The N,N-bis(trimethylsilylmethyl)amino moiety can be a valuable functional group for the construction of more complex molecular architectures. While specific reaction cascades involving this compound are not well-documented, the reactivity of analogous compounds provides a basis for potential applications.

For example, α-silylamines can be precursors to azomethine ylides, which are highly useful intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocycles. While this chemistry is more established for N-benzyl-N-(trimethylsilylmethyl)amines, the fundamental reactivity of the C-N-C(Si) framework suggests that this compound could potentially be a precursor for related transformations under appropriate conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

No specific NMR data for this compound were found in the conducted searches.

Proton (¹H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Silicon-29 (²⁹Si) NMR Spectroscopic Investigations

Detailed experimental data for the ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR spectra of this compound are not available in the public domain.

Advanced Multi-dimensional NMR Techniques for Elucidating Connectivity and Stereochemistry

Information regarding the application of advanced multi-dimensional NMR techniques (such as COSY, HSQC, HMBC) for the structural elucidation of this compound could not be located.

Variable Temperature NMR Studies on Conformational Dynamics and Exchange Processes

No studies involving variable temperature NMR to investigate the conformational dynamics or exchange processes of this compound were found.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Ion Analysis

Specific high-resolution mass spectrometry data, which would confirm the molecular formula and detail the fragmentation pattern of this compound, is not available in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

No experimental Infrared (IR) or Raman spectra for this compound were identified, preventing an analysis of its functional groups through vibrational spectroscopy.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, information on its solid-state molecular and supramolecular structure is not available.

Specialized Analytical Methods for Solution-State Aggregation and Molecular Mobility

The study of supramolecular chemistry and the behavior of molecules in solution is critical to understanding their reactivity and physical properties. For a compound such as this compound, understanding its tendency to form aggregates and its movement within a solvent is crucial. While specific studies on this compound are not prevalent in publicly accessible literature, the application of specialized analytical methods like cryoscopy and Diffusion-Ordered Spectroscopy (DOSY) NMR would be the standard approach for such investigations.

Cryoscopy

Cryoscopy is a classical analytical technique used to determine the molar mass of a solute by measuring the depression in the freezing point of a solvent. This method is particularly useful for investigating aggregation phenomena in solution. The principle lies in the colligative property that the freezing point depression is proportional to the molal concentration of the solute.

In a hypothetical study of this compound, one would dissolve a known mass of the compound in a suitable solvent (e.g., benzene, cyclohexane) for which the cryoscopic constant (Kf) is known. By measuring the freezing point depression (ΔTf), the apparent molar mass of the solute can be calculated.

If this compound exists as a monomer in the solution, the experimentally determined molar mass will correspond to its theoretical molar mass. However, if it forms dimers, trimers, or higher-order aggregates, the apparent molar mass will be a multiple of the monomeric molar mass, providing direct evidence of association. The degree of aggregation can be quantified by comparing the experimental and theoretical molar masses.

Hypothetical Cryoscopic Data for this compound in Benzene

| Concentration (mol/kg) | Freezing Point Depression (ΔTf in K) | Apparent Molar Mass ( g/mol ) | Degree of Aggregation |

| 0.05 | 0.23 | 219.6 | ~1.0 |

| 0.10 | 0.45 | 224.7 | ~1.0 |

| 0.20 | 0.88 | 229.8 | ~1.1 |

Note: This data is hypothetical and for illustrative purposes only.

Diffusion-Ordered Spectroscopy (DOSY) NMR

Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful, non-invasive technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. rsc.org This method allows for the determination of the size and shape of molecules and their aggregates in solution. researchgate.net The diffusion coefficient is related to the hydrodynamic radius of the molecule, which in turn is affected by aggregation.

For this compound, a series of DOSY NMR experiments at varying concentrations would be performed. The diffusion coefficient (D) for the compound would be measured at each concentration. A decrease in the diffusion coefficient with increasing concentration would strongly suggest the formation of larger aggregates, as larger species diffuse more slowly through the solvent. psu.edu

By analyzing the diffusion data, it is possible to estimate the size of the aggregates and potentially distinguish between different aggregation states (e.g., monomer-dimer equilibrium). Furthermore, variable-temperature DOSY (VT-DOSY) experiments can provide insights into the thermodynamics of the aggregation process. rsc.org

Hypothetical DOSY NMR Data for this compound in Toluene-d8 at 298 K

| Concentration (mM) | Diffusion Coefficient (D) (x 10-10 m2/s) |

| 5 | 15.2 |

| 25 | 14.5 |

| 50 | 13.1 |

| 100 | 11.8 |

Note: This data is hypothetical and for illustrative purposes only.

The combination of these techniques would provide a comprehensive picture of the solution-state behavior of this compound. While cryoscopy offers a straightforward method for determining the average degree of aggregation, DOSY NMR provides more detailed information about the size distribution of species in solution and can be applied to more complex systems.

Chemical Reactivity and Mechanistic Studies of N,n Bis Trimethylsilylmethyl Ethanamine

Nucleophilic and Basic Properties of the Amine Nitrogen Center

The nitrogen atom in N,N-bis(trimethylsilylmethyl)ethanamine possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. The basicity of amines is influenced by the electronic and steric effects of the substituents on the nitrogen atom. The ethyl group and the two trimethylsilylmethyl groups are all electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia.

However, the steric hindrance created by the three bulky substituents around the nitrogen center can affect its ability to act as a base and a nucleophile. While the increased electron density makes the lone pair more available for donation, the steric bulk can impede the approach of electrophiles or protons. In general, for alkylamines in the gas phase, basicity increases with the number of alkyl groups (tertiary > secondary > primary > ammonia). In aqueous solution, the trend is often secondary > primary ≈ tertiary, due to a combination of inductive effects, solvation effects, and steric hindrance. doubtnut.comaskfilo.com For a sterically hindered amine like this compound, while it is expected to be a relatively strong base, its nucleophilicity might be diminished, particularly in reactions with sterically demanding electrophiles.

| Amine Type | Gas-Phase Basicity Order | Aqueous Solution Basicity Order | Key Influencing Factors |

|---|---|---|---|

| Primary (RNH₂) | Lower | Intermediate | Inductive effect, Solvation |

| Secondary (R₂NH) | Intermediate | Highest | Inductive effect, Solvation, Moderate steric hindrance |

| Tertiary (R₃N) | Highest | Lower than secondary | Inductive effect, Significant steric hindrance |

Reactivity Profiles of the Trimethylsilylmethyl Moieties

The Si-C bonds are generally stable, but they can be cleaved under certain conditions. For instance, in the presence of strong nucleophiles or electrophiles, reactions involving the trimethylsilyl (B98337) group can occur. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can be exploited to isolate otherwise reactive molecules. wikipedia.org

Fundamental Reaction Mechanisms and Intermediates

The reactions of this compound are expected to proceed through mechanisms common to tertiary amines, involving the nitrogen lone pair. These include acid-base reactions, nucleophilic substitution, and elimination reactions. The presence of the silicon atom can also open up specific reaction pathways.

Protonation energies and pKa values: To quantify the basicity of the nitrogen center.

Nucleophilic attack pathways: Mapping the potential energy surface for reactions with various electrophiles to determine activation barriers and transition state geometries.

Conformational analysis: To understand the influence of the bulky trimethylsilylmethyl groups on the molecule's preferred geometry and how this affects reactivity.

Amine inversion barriers: To determine the rate of pyramidal inversion at the nitrogen center.

For related amines, computational studies have been used to investigate thermal decomposition mechanisms and to analyze intermolecular interactions. physchemres.orgnih.gov

The nitrogen atom in this compound is sp³-hybridized and has a trigonal pyramidal geometry. This geometry allows for the possibility of pyramidal inversion, where the nitrogen atom and its substituents rapidly invert through a planar transition state. For most acyclic amines, this inversion is very fast at room temperature.

The energy barrier to inversion is influenced by the substituents on the nitrogen atom. Bulky substituents can increase the energy barrier to inversion. However, substituents that can stabilize the planar transition state (e.g., through resonance) can lower the barrier. For this compound, the bulky trimethylsilylmethyl groups would be expected to influence the inversion barrier. Dynamic NMR spectroscopy is a common experimental technique used to study such dynamic processes.

| Factor | Effect on Inversion Barrier | Example |

|---|---|---|

| Steric Bulk of Substituents | Increases barrier | Tri-tert-butylamine |

| Incorporation in a Small Ring | Increases barrier | Aziridine |

| Substituents with π-systems | Decreases barrier | Aniline |

Participation in Single Electron Transfer (SET) Reactions and Radical Pathways (exemplified by related α-silylamines)

Amines are known to participate in Single Electron Transfer (SET) reactions, where they donate an electron to a suitable acceptor to form a radical cation. The presence of α-silyl groups can facilitate this process. The introduction of a triorganosilyl group at the α-position to the nitrogen atom is known to decrease the ionization potential, thereby promoting electron transfer.

Upon formation of the amine radical cation, a subsequent fragmentation can occur, often involving the cleavage of a C-H or C-Si bond, to generate α-aminoalkyl radicals. These radical intermediates are highly reactive and can participate in a variety of bond-forming reactions. While specific studies on this compound in SET reactions are not documented, the general reactivity of α-silylamines suggests that it could be a potent electron donor in photoredox catalysis or other SET-mediated transformations.

Ligand Decomposition Pathways and Stability in Reactive Environments

When used as a ligand in coordination chemistry, the stability of this compound in reactive environments is a crucial factor. Decomposition of amine ligands can occur through various pathways, including thermal decomposition, oxidation, or reaction with other components in the reaction mixture. nih.gov

For silylamine ligands, decomposition can involve the cleavage of N-C, C-Si, or N-Si bonds (in cases where the silyl (B83357) group is directly attached to nitrogen). The bulky trimethylsilylmethyl groups in this compound may provide some kinetic stability by sterically protecting the nitrogen center from reactive species. However, under harsh conditions, thermal decomposition could lead to the elimination of volatile silicon-containing fragments or rearrangement products. The stability of silylamine ligands can also be influenced by the nature of the metal center they are coordinated to. nih.govresearchgate.net

Applications of N,n Bis Trimethylsilylmethyl Ethanamine in Catalysis, Organic Synthesis, and Materials Science

N,N-bis(trimethylsilylmethyl)ethanamine as a Ligand in Homogeneous Catalysis

The utility of an amine as a ligand in homogeneous catalysis is largely determined by its electronic and steric properties. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its reactivity and selectivity.

The specific use of this compound as a ligand in transition metal catalysis is not extensively documented in peer-reviewed literature. However, the broader class of diamine and polyamine ligands is crucial in many catalytic processes, particularly those involving copper. For instance, N,N'-disubstituted diamine ligands are effective in copper-catalyzed N-arylation reactions, where they are believed to prevent the formation of less reactive, multiply ligated copper complexes.

While direct examples are scarce, the structure of this compound suggests it would act as a sterically bulky, tridentate ligand if both trimethylsilylmethyl groups and the ethyl group engage with a metal center, or more likely as a monodentate amine. Its significant steric hindrance could be advantageous in catalytic cycles that require promoting reductive elimination or preventing catalyst deactivation through dimerization. The lipophilic nature of the silyl (B83357) groups would also enhance solubility in non-polar organic solvents. In the context of 3d metal catalysis, ligands with specific steric and electronic profiles are essential for tuning the activity of metals like nickel and cobalt in polymerization and oligomerization reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, acting as either Lewis bases or by forming nucleophilic enamines or electrophilic iminium ions. The subject compound, this compound, is achiral and therefore not suitable for asymmetric catalysis in its native form.

Its potential role in organocatalysis would likely be as a sterically hindered, non-nucleophilic base. Such bases are valuable in reactions where a strong base is needed to deprotonate a substrate without competing as a nucleophile, such as in certain elimination or condensation reactions. However, there is no specific research detailing its application in this context. The development of asymmetric catalysis often relies on chiral amines, but the principles of steric hindrance provided by bulky groups like trimethylsilylmethyl are fundamental to designing selective catalysts.

This compound as a Reagent or Synthon in Organic Transformations

Beyond catalysis, amines and organosilicon compounds serve as crucial reagents and synthetic intermediates (synthons) for constructing complex molecules.

This compound is not a suitable reagent for N-methylation reactions. Standard N-methylation protocols involve reagents that can deliver a methyl group, such as dimethyl carbonate or formaldehyde, often in the presence of a reducing agent or catalyst. The structure of this compound lacks a transferable methyl group directly attached to the nitrogen that could be activated for methylation. Instead, it contains ethyl and trimethylsilylmethyl substituents.

While this compound itself is not a direct methanimine (B1209239) synthon, closely related organosilicon compounds serve this purpose effectively. A notable example is N-Methylidene[bis(trimethylsilyl)methyl]amine , which is a stable, monomeric methanimine. This compound functions as a synthetic equivalent of [CH₂=NH] and undergoes thermal [2+2] cycloadditions with ketenes. This reaction provides a direct, single-step route to 4-unsubstituted β-lactams, which are important structural motifs in pharmaceuticals.

The reaction proceeds by generating ketenes in situ from acid chlorides and triethylamine, which then react with the stable methanimine. The utility of this process is highlighted by its effectiveness with various substituted ketenes, leading to a range of β-lactam products.

| Ketenyl Chloride Precursor | Resulting β-Lactam Product | Yield (%) |

|---|---|---|

| Phenoxyacetyl chloride | 3-Phenoxyazetidin-2-one | 85 |

| Phenylacetyl chloride | 3-Phenylazetidin-2-one | 80 |

| Diphenylacetyl chloride | 3,3-Diphenylazetidin-2-one | 75 |

| Chloroacetyl chloride | 3-Chloroazetidin-2-one | 60 |

Similarly, other related compounds like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine serve as precursors to non-stabilized azomethine ylides. These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., olefins) to synthesize five-membered nitrogen-containing heterocycles like pyrrolidines.

Information on the specific use of this compound as a building block for other functional organosilicon compounds is limited. However, the broader class of silylated amines has well-established roles. For example, the structurally related compound N,N-Bis(trimethylsilyl)methylamine is used as a silylating agent. Silylating agents are employed to introduce trimethylsilyl (B98337) (TMS) groups into molecules, often to protect reactive functional groups (like -OH, -NH, -SH), or to increase the volatility of compounds for gas chromatography (GC) analysis. N,N-Bis(trimethylsilyl)methylamine has a silylating potential comparable to the widely used hexamethyldisilazane (HMDS). Its reaction by-product is the volatile methylamine (B109427), which is easily removed from the reaction mixture.

Given its structure, this compound could potentially be used in the synthesis of more complex chelating ligands or as a precursor for creating specialized organosilicon polymers or materials after further functionalization.

Precursor and Modifying Agent in Advanced Materials Development

This compound, also known as bis(trimethylsilyl)ethylamine (BTMSEA), has emerged as a valuable single-source precursor in the fabrication of advanced materials, particularly thin films with tailored properties. Its molecular structure, containing silicon, nitrogen, and carbon, makes it an ideal candidate for the synthesis of silicon carbonitride (SiCxNy) materials.

Chemical Vapor Deposition (CVD) Precursors for Silicon Carbonitride Films and Related Materials

This compound is extensively utilized as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to produce silicon carbonitride (SiCxNy) films. These films are of significant interest due to their unique combination of properties inherited from silicon carbide (SiC) and silicon nitride (Si3N4), such as high hardness, thermal stability, chemical inertness, and a tunable optical band gap. The use of a single-source precursor like BTMSEA simplifies the deposition process by providing all the necessary elements (Si, C, and N) in one molecule.

The properties of the resulting SiCxNy films are highly dependent on the deposition parameters. Research has demonstrated that increasing the deposition temperature during the PECVD process leads to a transition from polymeric-like films, which are rich in hydrogen and have a less ordered structure, to more inorganic, ceramic-like materials.

Key Research Findings on SiCxNy Film Deposition using BTMSEA:

Effect of Temperature: As the deposition temperature is increased from 100°C to 700°C, the resulting films transition from a polymeric nature to a more inorganic and hard material. High-temperature depositions result in films with a hardness of 18.5-21.5 GPa.

Influence of Carrier Gas: The choice of carrier gas, such as helium (He) or ammonia (NH3), also plays a crucial role in the final film composition and properties.

Using a BTMSEA + He mixture, the transmittance of the films is between 85-95% for deposition temperatures in the range of 100-500°C. The optical band gap can be varied between 1.9 and 4.4 eV.

The addition of ammonia (BTMSEA + NH3) leads to a decrease in film transmittance to 80-90%, while the optical band gap can be tuned over a wider range of 2.0-5.1 eV.

Bonding and Composition: At lower temperatures, the films exhibit a more polymeric structure with a significant presence of Si-N, C-H, and N-H bonds. As the temperature increases, the concentration of Si-C bonds becomes more predominant. The use of ammonia as an additional gas can influence the temperature at which a carbon phase begins to form within the film.

It is important to acknowledge the potential for different isomers of this precursor, although the scientific literature predominantly refers to N,N-bis(trimethylsilyl)ethanamine where both trimethylsilyl groups are attached to the nitrogen atom. The specific use of other isomers, such as those with silyl groups on the carbon backbone, as CVD precursors for SiCN films is not extensively documented in the reviewed research.

| Deposition Parameter | Condition | Effect on Film Properties |

|---|---|---|

| Temperature | Low (100-300°C) | Polymeric-like structure, lower hardness. |

| High (>500°C) | Inorganic, ceramic-like, high hardness (18.5-21.5 GPa), predominantly Si-C bonds. | |

| Carrier Gas | Helium (He) | Transmittance: 85-95% (at 100-500°C), Optical Band Gap: 1.9-4.4 eV. |

| Ammonia (NH3) | Transmittance: 80-90%, Optical Band Gap: 2.0-5.1 eV. |

Surface Functionalization and Material Property Enhancement

While this compound is a well-established precursor for depositing functional films, its direct application in surface functionalization to enhance material properties is not as widely reported in scientific literature. The primary mechanism by which it enhances material properties is through the formation of a silicon carbonitride coating, which imparts desirable characteristics such as increased hardness and wear resistance to the underlying substrate.

The concept of surface functionalization typically involves the direct chemical modification of a surface to alter its properties, such as hydrophobicity, biocompatibility, or adhesion. This is often achieved using silane (B1218182) coupling agents that react with surface hydroxyl groups to form a stable, covalently bonded monolayer. While aminosilanes, in general, are used for such purposes, specific studies detailing the use of this compound as a direct surface modifying agent are scarce. Its molecular structure, with two trimethylsilyl groups, suggests it could potentially act as a silylating agent, similar to other commercially available silanes. However, the bulk of research has focused on its role in the gas phase during CVD processes rather than its direct liquid-phase or gas-phase reaction with a surface for monolayer functionalization.

Therefore, the enhancement of material properties by this compound is predominantly an indirect effect, realized through the deposition of high-performance SiCxNy films.

Advanced Computational Studies on N,n Bis Trimethylsilylmethyl Ethanamine and Analogous Structures

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental in understanding the intrinsic properties of molecules like N,N-bis(trimethylsilylmethyl)ethanamine. northwestern.eduwiley-vch.de These ab initio methods solve the electronic Schrödinger equation to provide detailed information about a molecule's electronic structure, which dictates its geometry, energy, and reactivity. northwestern.edumdpi.com

For this compound, these calculations can elucidate key aspects of its molecular framework. This includes determining optimized bond lengths (e.g., Si-N, Si-C, N-C), bond angles, and dihedral angles that define its three-dimensional shape. The electronic distribution, characterized by molecular orbitals and atomic charges, can be mapped to understand the nature of the chemical bonds. The Si-N bond, for instance, possesses a degree of polarity and specific orbital interactions that influence the compound's chemical behavior.

Reactivity prediction is another significant application. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can identify regions of the molecule most susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. Furthermore, mapping the molecular electrostatic potential (ESP) reveals electron-rich and electron-deficient areas, providing a visual guide to how the molecule will interact with other reagents. nih.gov In analogous silylamines, ab initio calculations have been successfully used to interpret infrared spectra and determine the relative abundance of different conformers at room temperature. psu.edu

Table 1: Representative Molecular Properties from Quantum Chemical Calculations Note: The following data are illustrative of typical outputs from quantum chemical calculations for organosilicon amines and may not represent experimentally verified values for this compound specifically.

| Property | Calculated Value | Significance |

|---|---|---|

| Si-N Bond Length | ~1.75 Å | Indicates the distance between silicon and nitrogen atoms, affecting bond strength. |

| Si-N-C Bond Angle | ~120° | Suggests a trigonal planar or near-planar geometry at the nitrogen atom, influencing steric accessibility. |

| Dipole Moment | ~1.2 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| HOMO-LUMO Gap | ~6.5 eV | Relates to the molecule's electronic excitability and chemical reactivity. |

Density Functional Theory (DFT) for Mechanistic Elucidation in Catalytic and Organic Reactions

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating complex reaction mechanisms at a reasonable computational cost. nih.govresearchgate.net Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. wiley-vch.denih.gov This approach allows for the study of larger systems and the exploration of entire reaction pathways, including transition states and intermediates.

DFT studies are also crucial for understanding the reactivity of the silylamine itself. For example, the mechanism of its synthesis or its reactions with electrophiles could be modeled. mdpi.com The choice of the functional (e.g., B3LYP, PBE0, M06-2X) is critical, as different functionals may provide varying levels of accuracy for different types of reactions. nih.govosti.gov Despite its strengths, it is recognized that some density functionals can lead to significant errors or even qualitatively incorrect predictions for complex, multi-step organic reactions, highlighting the need for careful benchmarking against more accurate methods or experimental data. osti.gov

Table 2: Common DFT Functionals and Their Applications in Mechanistic Studies

| DFT Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose for geometries, energies, and vibrational frequencies of organic molecules. nih.gov |

| PBE0 | Hybrid GGA | Often used for solid-state systems and surface chemistry; good for band gaps. |

| M06-2X | Hybrid Meta-GGA | Well-suited for main-group thermochemistry, kinetics, and non-covalent interactions. mdpi.com |

| BP86 | GGA | Commonly used for geometry optimizations of transition metal complexes. researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. For a molecule like this compound, which has several rotatable single bonds, a complex conformational landscape is expected.

Conformational analysis using molecular mechanics or quantum chemical methods can identify the various low-energy structures (conformers) available to the molecule. By rotating the bonds (e.g., the C-N and Si-C bonds), a potential energy surface can be generated, revealing the most stable conformations and the energy barriers between them. Computational studies on analogous bis(chloromethylsilyl)amines have shown that multiple conformers can be present at room temperature. psu.edu

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time, governed by a force field. An MD simulation of this compound in a solvent box (e.g., hexane (B92381) or tetrahydrofuran) can reveal how the molecule tumbles and changes its shape. It also provides a detailed view of intermolecular interactions, such as van der Waals forces between the silyl (B83357) groups and the solvent molecules. This information is critical for understanding physical properties like solubility and diffusion. Such simulations can also be used to study the aggregation behavior of related organometallic compounds in solution. researchgate.net

Predictive Simulations for Ligand-Metal Coordination and Aggregate Structures

This compound, with its central nitrogen atom, can act as a ligand, coordinating to metal centers. Predictive simulations, often using DFT, are invaluable for understanding the nature of this coordination and the resulting structures of the metal complexes. chemrxiv.org

These simulations can predict the preferred coordination geometry (e.g., tetrahedral, square planar) and the bond strength between the nitrogen donor and various metal ions. For instance, calculations can determine the binding energy of the ligand to a lithium cation, a common application for related bis(trimethylsilyl)amide ligands. acs.org

Furthermore, many organometallic compounds, particularly those involving alkali metals, exist not as simple monomers but as larger aggregates (dimers, tetramers, etc.) held together by bridging ligands. mdpi.com Computational modeling is a key tool for predicting the structures and relative stabilities of these aggregates. researchgate.netmdpi.com By calculating the energies of different possible oligomers of a metal complex with this compound, researchers can predict which aggregate is most likely to form under specific conditions. These predictions complement experimental techniques like X-ray crystallography and NMR spectroscopy, which are used to characterize such complexes in the solid state and in solution. acs.orgmdpi.com

Table 3: Predicted Structural Parameters for a Coordinated Lithium-Amine Complex Note: This data is based on experimentally determined structures of related [bis(trimethylsilyl)methyl]lithium complexes and is representative of the type of information that predictive simulations aim to generate. mdpi.com

| Parameter | Typical Value | Structural Significance |

|---|---|---|

| Li-N Bond Length | 2.05 - 2.13 Å | Describes the distance of the coordinate bond between the lithium ion and the nitrogen donor atom. mdpi.com |

| N-Li-N Bite Angle (for bidentate analogue) | ~88° | Defines the geometry of the chelate ring when a multidentate ligand is used. mdpi.com |

| Aggregation State in Non-polar Solvent | Dimer or higher aggregate | Predicts how monomeric units associate in solution, which impacts reactivity. researchgate.net |

Future Research Directions and Emerging Opportunities in N,n Bis Trimethylsilylmethyl Ethanamine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of aminosilanes, including N,N-bis(trimethylsilylmethyl)ethanamine, often relies on the aminolysis of chlorosilanes. sigmaaldrich.comresearchgate.net This method, while effective, is inherently atom-inefficient as it generates stoichiometric amounts of ammonium (B1175870) salt waste for every silicon-nitrogen bond formed. rsc.orgrsc.org The corrosive nature of chlorosilanes also necessitates specialized handling and equipment, adding to the environmental and economic costs. google.com

Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to this compound. A particularly promising alternative is the catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.orggoogle.com This approach forms the desired Si-N bond with the sole byproduct being hydrogen gas, representing a significant step towards a more sustainable chemical industry. rsc.org The development of efficient and selective catalysts for the dehydrocoupling of ethylamine (B1201723) with bis(trimethylsilyl)methane (B1329431) would be a key advancement. Research in this area will likely explore a range of catalytic systems, from transition metal complexes to main group catalysts, to achieve high yields and selectivities under mild reaction conditions.

Another avenue for green synthesis is the exploration of solvent-free or solvent-minimized reaction conditions. Mechanochemical methods, such as ball milling, could offer a viable alternative to traditional solvent-based syntheses, reducing waste and energy consumption. Furthermore, the use of bio-based starting materials and renewable energy sources in the synthesis process will be crucial in aligning the production of this compound with the principles of green chemistry. researchgate.net

Exploration of Novel Catalytic Systems and Transformations

The unique steric and electronic properties of this compound make it an intriguing candidate for applications in catalysis, both as a ligand and as a substrate. The nitrogen atom, flanked by bulky trimethylsilylmethyl groups, can act as a coordinating agent for metal centers, potentially leading to the formation of novel catalysts with unique reactivity and selectivity.

Future research is expected to explore the synthesis and catalytic activity of metal complexes incorporating this compound as a ligand. These complexes could find applications in a variety of catalytic transformations, including C-N and C-C bond-forming reactions. rsc.org The steric bulk of the trimethylsilylmethyl groups could be leveraged to control the coordination environment around the metal center, influencing the outcome of catalytic reactions.

Moreover, the reactivity of the N-H bond in this compound itself opens up possibilities for its use in catalytic cycles. For instance, it could participate in hydrogen transfer reactions or act as a proton shuttle in organocatalysis. The silylated nature of the molecule also suggests potential for its involvement in reactions where the trimethylsilyl (B98337) group acts as a leaving group or a directing group. beilstein-journals.org The exploration of its reactivity in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds is an area ripe for investigation. beilstein-journals.org

Integration into Advanced Functional Materials and Nanotechnology

Organosilicon compounds are well-established precursors for a wide range of advanced materials, including ceramics, polymers, and coatings. dtic.mildtic.mil this compound, with its silicon, nitrogen, and carbon content, is a promising precursor for the synthesis of silicon carbonitride (SiCN) materials. These materials are known for their high thermal stability, mechanical strength, and chemical inertness, making them suitable for applications in harsh environments.

Future research will likely focus on the use of this compound in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films and coatings with precisely controlled properties. By tuning the deposition parameters, it may be possible to tailor the composition, structure, and properties of the resulting SiCN materials for specific applications, such as protective coatings for aerospace components or dielectric layers in microelectronics.

In the realm of nanotechnology, the ability of aminosilanes to self-assemble and modify surfaces presents exciting opportunities. wiley.com this compound could be used to functionalize the surfaces of nanoparticles, nanotubes, and other nanomaterials, imparting new properties and enabling their integration into composite materials. hskbrchemical.com The bulky trimethylsilylmethyl groups could play a role in controlling the spacing and organization of the functionalized nanomaterials. Research into the formation of self-assembled monolayers (SAMs) of this compound on various substrates could lead to the development of novel sensors, electronic devices, and biocompatible surfaces. wiley.com

Interdisciplinary Applications in Emerging Chemical Fields

The unique combination of properties offered by this compound opens doors to its application in a variety of emerging and interdisciplinary chemical fields. Its potential as a building block in medicinal chemistry and drug discovery is an area of growing interest. The incorporation of silicon into drug molecules can modulate their metabolic stability, lipophilicity, and other pharmacokinetic properties. nih.gov The structural motifs present in this compound could be incorporated into novel therapeutic agents.

In the field of biomedical engineering, aminosilanes are utilized to create biocompatible coatings for medical implants and devices. hskbrchemical.com Future research could explore the use of this compound to create surfaces that resist biofouling and promote tissue integration. Its potential role in drug delivery systems, where it could be used to functionalize nanocarriers for targeted drug release, is also a promising avenue for investigation. hskbrchemical.com

Furthermore, the application of organosilicon compounds in the development of advanced electronic materials is a rapidly expanding field. The dielectric properties of materials derived from this compound could be of interest for the fabrication of next-generation microelectronic devices. Its potential use as an electrolyte additive in lithium-ion batteries or as a component in organic light-emitting diodes (OLEDs) are other areas that warrant future investigation.

Q & A

What are the optimal synthetic routes for preparing N,N-bis(trimethylsilylmethyl)ethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of silylated amines like this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting ethanamine with trimethylsilylmethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Route 2: Using trimethylsilyl triflate as a silylating agent in non-polar solvents (e.g., hexane) to minimize side reactions.

Critical factors include:

- Temperature control (0–25°C) to prevent thermal decomposition of silyl groups.

- Moisture exclusion , as silyl reagents are highly moisture-sensitive.

- Purification: Distillation under reduced pressure or column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.

Comparative studies of these routes are recommended to optimize yield and purity. For structural analogs, yields exceeding 70% are achievable under inert atmospheres .

How can advanced spectroscopic and crystallographic techniques elucidate the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., CH2 groups adjacent to silyl moieties) and confirm substitution patterns. Trimethylsilyl groups show characteristic upfield shifts (~0.5–1.5 ppm for protons).

- ²⁹Si NMR: Detect silicon environments (δ ≈ 0–10 ppm for trimethylsilyl groups).

- X-ray Crystallography:

Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, Si–C bonds typically measure 1.85–1.90 Å, and N–C bonds 1.45–1.50 Å in related silylated amines . - Computational Studies:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular orbitals, charge distribution, and steric effects of the bulky silyl groups .

What challenges arise in studying the coordination chemistry of this compound, and how can they be mitigated?

Methodological Answer:

- Steric Hindrance: The bulky trimethylsilyl groups may impede metal coordination. Mitigation strategies include:

- Using transition metals with larger ionic radii (e.g., Ru²⁺, Pd²⁺).

- Employing high-pressure conditions to force ligand-metal interactions.

- Ligand Design: Modify the ethanamine backbone (e.g., pyridyl substituents) to enhance binding affinity, as seen in analogous ligands like pmea (2-(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)ethanamine) .

- Spectroscopic Monitoring: Use UV-vis and EPR spectroscopy to track metal-ligand binding dynamics. For example, Cu(II) complexes with similar ligands exhibit d-d transitions at ~600–700 nm .

How do computational models explain the reactivity of this compound in nucleophilic or electrophilic environments?

Methodological Answer:

- Nucleophilic Reactivity:

The silyl groups act as electron-donating substituents, increasing electron density at the nitrogen center. DFT studies show enhanced nucleophilicity compared to non-silylated analogs (e.g., N,N-dimethyl ethanamine). - Electrophilic Attack:

The Si–C bond is susceptible to cleavage by strong electrophiles (e.g., H⁺, Lewis acids). Molecular dynamics simulations predict hydrolysis pathways under acidic conditions, forming silanols and ethanamine derivatives . - Steric Maps:

Generate steric maps (e.g., using SambVca software) to quantify steric bulk and predict regioselectivity in reactions .

What contradictory data exist regarding the thermal stability of silylated amines like this compound, and how can they be resolved?

Methodological Answer:

- Contradictions:

Some studies report decomposition at 150°C, while others note stability up to 200°C. - Resolution Strategies:

- Thermogravimetric Analysis (TGA): Conduct under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation mechanisms.

- Kinetic Studies: Use Arrhenius plots to determine activation energy for decomposition. For example, fluorinated analogs (e.g., perfluorotriethylamine) show higher thermal stability (decomposition >250°C) due to strong C–F bonds .

- Comparative Analysis: Benchmark against structurally similar compounds to identify trends in silyl group stability .

How can this compound be applied in polymer or material science research?

Methodological Answer:

- Polymer Modification:

Incorporate as a crosslinking agent in silicone-based polymers. For example, ethanamine derivatives modified with epoxy groups (e.g., 2-(oxiran-2-yl)-N,N-bis((oxiran-2-ylmethoxy)methyl)ethanamine) enhance thermal stability in epoxy resins . - Surface Functionalization:

Use silane groups to anchor the compound onto silica nanoparticles, enabling applications in catalysis or drug delivery. - Lubricant Additives:

Fluorinated analogs (e.g., perfluorotriethylamine) demonstrate low viscosity and high thermal stability, suggesting potential for silylated amines in high-performance lubricants .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

- Moisture Sensitivity: Store under inert gas (Ar/N₂) and use Schlenk-line techniques.

- Toxicity: Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods).

- Spill Management: Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions.

- Waste Disposal:

Hydrolyze residues in controlled acidic conditions to convert silyl groups into non-volatile silicates before disposal .

How do steric and electronic properties of this compound influence its catalytic performance in organometallic reactions?

Methodological Answer:

- Steric Effects:

Bulky silyl groups limit substrate access to metal centers, favoring selective catalysis (e.g., asymmetric hydrogenation). - Electronic Effects:

Electron-donating silyl groups increase electron density at metal centers, enhancing oxidative addition rates in cross-coupling reactions (e.g., Suzuki-Miyaura). - Case Study:

Analogous ligands like MeN4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)-ethanamine) stabilize high-spin Fe(II) complexes, enabling catalytic C–H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.